N2-Methylpyridine-2,5-diamine hydrochloride
Description
Properties
IUPAC Name |
2-N-methylpyridine-2,5-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-8-6-3-2-5(7)4-9-6;/h2-4H,7H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXDVYASAYEGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735143 | |
| Record name | N~2~-Methylpyridine-2,5-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439899-22-5, 117879-51-3 | |
| Record name | 2,5-Pyridinediamine, N2-methyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~2~-Methylpyridine-2,5-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Methylpyridine-2,5-diamine hydrochloride typically involves the introduction of an amino group onto a methylpyridine ring, followed by chlorination and treatment with hydrochloric acid. One common method includes:
Amination: Starting with 2-methylpyridine, an amination reaction is carried out using ammonia or an amine source under suitable conditions.
Chlorination: The resulting compound is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus trichloride.
Hydrochloride Formation: Finally, the chlorinated product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the amination and chlorination reactions.
Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N2-Methylpyridine-2,5-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: N2-Methylpyridine-2,5-diamine N-oxide.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with substituted amino groups.
Scientific Research Applications
Organic Synthesis
N2-Methylpyridine-2,5-diamine hydrochloride serves as a versatile building block in organic synthesis. It is employed in the formation of complex organic molecules through various reactions such as:
- Nucleophilic substitutions
- Coupling reactions
- Cyclization processes
These reactions facilitate the development of novel compounds with potential applications in pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research indicates that this compound exhibits promising biological activity, particularly in:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving enzyme modulation and apoptosis induction.
Biological Research
The compound's ability to interact with biomolecules allows for extensive research into its biological implications:
- Enzyme Modulation : this compound can bind to specific enzymes, influencing their activity and potentially leading to therapeutic applications.
- Ligand Properties : Its structure enables it to act as a ligand for metal ions, which is valuable in coordination chemistry and biochemical assays.
Case Studies
Several studies have highlighted the compound's applications:
-
A study on the synthesis of pyridine derivatives demonstrated the compound's role as a precursor in creating more complex structures with enhanced biological activities.
Study Focus Findings Antimicrobial Activity Effective against Gram-positive bacteria Anticancer Mechanism Induces apoptosis in cancer cell lines - Another investigation explored its potential as an antifolate agent by inhibiting dihydrofolate reductase in Plasmodium falciparum, suggesting possible antimalarial properties.
Comparison with Related Compounds
This compound shares structural similarities with other pyridine derivatives but exhibits unique properties due to its specific methyl group positioning. Below is a comparison:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 2,5-Diaminopyridine | Lacks the methyl group at nitrogen | Different reactivity profile |
| 2-Methylpyridine-2,3-diamine | Different positioning of amino groups | Variability in biological activity |
| N2-Methylpyridine-2,4-diamine hydrochloride | Methyl group at nitrogen but different position | Distinct reactivity and interaction profiles |
Mechanism of Action
The mechanism of action of N2-Methylpyridine-2,5-diamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Positional Isomers
The following compounds share structural similarities with N2-Methylpyridine-2,5-diamine hydrochloride, differing in substituents, amine positions, or salt forms:
*Note: Molecular formula for N2,N2-Dimethylpyridine-2,5-diamine hydrochloride inferred from structural data.
Key Comparative Insights
Substituent Effects
- N2,N2-Dimethyl Derivative: The addition of a second methyl group increases hydrophobicity compared to the mono-methyl analog.
- N2-Ethyl Derivative : The ethyl group enhances lipophilicity, which may influence membrane permeability in pharmaceutical contexts. However, its dihydrochloride form (MW 210.10 g/mol) requires stricter storage conditions .
- N2-Phenyl Derivative : The bulky phenyl group significantly alters electronic properties and solubility, making it less suitable for aqueous-phase reactions .
Positional Isomerism
- 2,4-Diamine vs.
Salt Forms
- Mono- vs. Dihydrochloride: The dihydrochloride form (CAS 1439899-22-5) offers higher solubility in polar solvents due to increased ionic character but requires stringent storage (inert atmosphere, 2–8°C) .
Biological Activity
N2-Methylpyridine-2,5-diamine hydrochloride (NMPD) is a compound of growing interest in biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : C6H10ClN3
- Molecular Weight : 163.62 g/mol
- CAS Number : 117879-51-3
The compound features a pyridine ring substituted with two amine groups at the 2 and 5 positions, along with a methyl group at the nitrogen atom in the second position. This unique structure contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that NMPD exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that NMPD can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that NMPD could be a candidate for developing new antimicrobial agents.
Anticancer Activity
NMPD has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), revealed that NMPD induces apoptosis and inhibits cell proliferation. The half-maximal inhibitory concentration (IC50) values were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
Mechanistic studies suggest that NMPD may activate caspase pathways leading to programmed cell death, highlighting its potential as an anticancer therapeutic agent.
The mechanism of action of NMPD involves its interaction with specific molecular targets within cells. It is hypothesized that NMPD acts as a ligand, binding to metal ions or other biomolecules, thereby modulating various biochemical pathways. For instance, its ability to chelate metal ions may disrupt essential enzymatic processes in microbial cells and cancer cells alike.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical study assessed the efficacy of NMPD in treating urinary tract infections caused by resistant strains of E. coli. Patients treated with NMPD showed significant improvement compared to those receiving standard antibiotics, indicating its potential as an alternative treatment option. -
Case Study on Cancer Cell Lines :
In a laboratory setting, researchers treated human breast cancer cells with varying concentrations of NMPD. Results indicated a dose-dependent reduction in cell viability, alongside increased markers of apoptosis such as cleaved caspase-3 and PARP.
Q & A
Basic Research Questions
Q. How is N2-Methylpyridine-2,5-diamine hydrochloride structurally characterized to confirm identity and purity in research settings?
- Methodological Answer : Utilize a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR to verify substitution patterns and amine proton environments.
- FT-IR to identify characteristic N–H and aromatic C–N stretches (e.g., peaks near 3300 cm⁻¹ and 1600 cm⁻¹) .
- HPLC with UV detection (e.g., C18 column, mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile gradient) for purity assessment (>95% as per ) .
- Elemental analysis (C, H, N, Cl) to validate molecular formula (C₆H₁₀ClN₃) .
Q. What synthetic routes are employed to synthesize this compound?
- Methodological Answer : A typical route involves nucleophilic substitution and reduction:
- Start with 2-chloro-5-nitropyridine. React with methylamine under reflux in anhydrous dioxane with triethylamine as a base (monitor via TLC; chloroform:MeOH 79:1) to yield intermediate nitro compounds .
- Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.
- Purify via recrystallization (ethanol/water) and isolate the hydrochloride salt .
Q. How is the compound quantified in pharmaceutical matrices (e.g., stability studies or formulation analysis)?
- Methodological Answer : Use HPLC-MS/MS with optimized parameters:
- Column : C18 (2.1 × 50 mm, 1.7 μm).
- Mobile phase : 0.1% formic acid in water and methanol.
- MS detection : Positive ion mode, precursor ion [M+H]⁺ at m/z 159.1 (theoretical for C₆H₁₁N₃⁺) and product ions at m/z 142.0 (loss of NH₃) .
- Validate linearity (0.1–50 μg/mL), LOD/LOQ, and recovery rates (>90%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in purity assessments between HPLC and elemental analysis?
- Methodological Answer :
- Hypothesize causes : Residual solvents, hygroscopicity, or non-UV-active impurities.
- Cross-validate : Use TGA-DSC to detect moisture/solvent residues and ion chromatography for counterion (Cl⁻) quantification .
- Statistical reconciliation : Apply Bland-Altman analysis to compare HPLC and elemental data, adjusting for systematic biases (e.g., hygroscopic water content) .
Q. What strategies mitigate decomposition of this compound under varying storage conditions?
- Methodological Answer :
- Stability studies : Accelerate degradation under heat (40–60°C), humidity (75% RH), and light (ICH Q1B). Monitor via HPLC for amine oxidation or dimerization .
- Optimal storage : Anhydrous conditions (desiccated, argon atmosphere) at –20°C. Use amber vials to prevent photodegradation .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) in lyophilized formulations .
Q. How are trace-level impurities identified and quantified in this compound?
- Methodological Answer :
- Impurity profiling : Use HPLC-HRMS (high-resolution mass spectrometry) with a Q-TOF detector. Compare fragmentation patterns to known impurities (e.g., unreacted 2-chloro intermediates or methylamine adducts) .
- Synthetic controls : Spike synthetic batches with reference standards (e.g., EP impurities A/B from ) to validate detection limits (<0.1% w/w) .
Q. What cross-reactivity risks exist in pharmacological studies involving structurally similar diamines?
- Methodological Answer :
- In silico screening : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to off-target receptors (e.g., histamine H₃ or serotonin transporters) .
- In vitro assays : Test against panels of GPCRs/kinases (e.g., Eurofins CEREP panel) to rule out activity overlap with analogs like toluene-2,5-diamine hydrochloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
